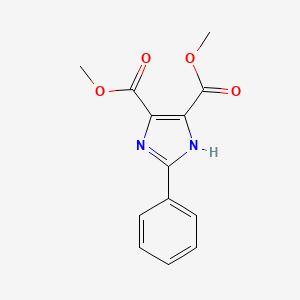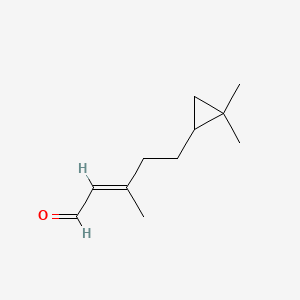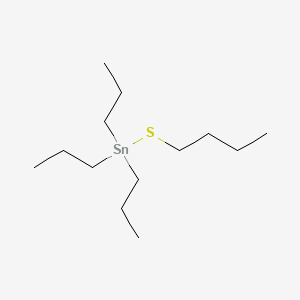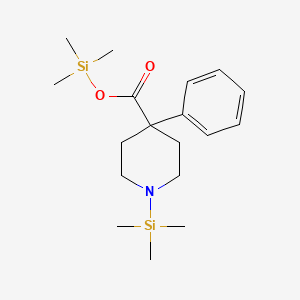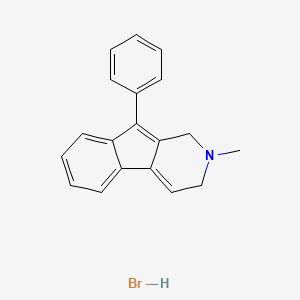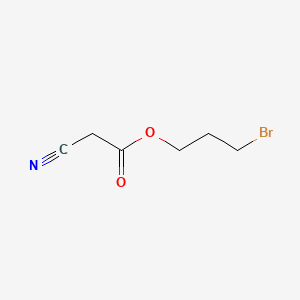
3-Bromopropyl 2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopropyl 2-cyanoacetate is an organic compound with the molecular formula C6H8BrNO2. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. This compound is characterized by the presence of a bromine atom, a cyano group, and an ester functional group, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopropyl 2-cyanoacetate typically involves the reaction of 3-bromopropanol with cyanoacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows: [ \text{3-Bromopropanol} + \text{Cyanoacetic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromopropyl 2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Condensation Reactions: Reagents such as aldehydes, ketones, and amines are used under acidic or basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, nitriles, and amines.
Condensation Reactions: Formation of heterocyclic compounds such as pyridines and pyrimidines.
Hydrolysis: Formation of cyanoacetic acid and 3-bromopropanol.
Scientific Research Applications
3-Bromopropyl 2-cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for the synthesis of enzyme inhibitors.
Medicine: It is employed in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromopropyl 2-cyanoacetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the cyano group can participate in various condensation reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions enable the compound to serve as a versatile intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
3-Bromopropyl Acetate: Similar structure but lacks the cyano group, making it less versatile in certain reactions.
2-Bromoethyl Cyanoacetate: Contains a bromoethyl group instead of a bromopropyl group, leading to different reactivity and applications.
3-Chloropropyl 2-cyanoacetate: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and the types of reactions it undergoes.
Uniqueness: 3-Bromopropyl 2-cyanoacetate is unique due to the presence of both a bromine atom and a cyano group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C6H8BrNO2 |
|---|---|
Molecular Weight |
206.04 g/mol |
IUPAC Name |
3-bromopropyl 2-cyanoacetate |
InChI |
InChI=1S/C6H8BrNO2/c7-3-1-5-10-6(9)2-4-8/h1-3,5H2 |
InChI Key |
PBAZUMVEVOWUDY-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CC#N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


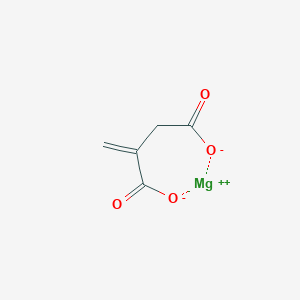
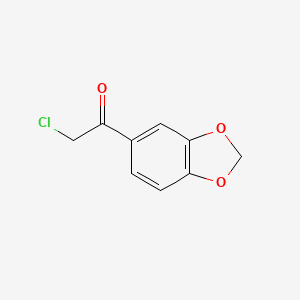
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
